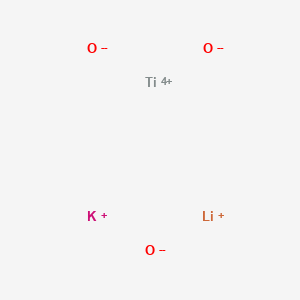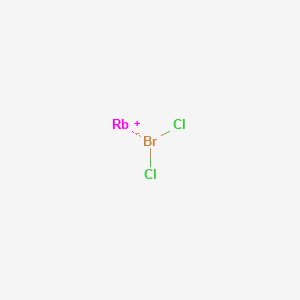
Rubidium dichlorobromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium dichlorobromate(1-) is a chemical compound with the molecular formula BrCl₂Rb. It is a heterocyclic organic compound that is primarily used for research purposes . The compound is known for its unique structure, which includes rubidium, chlorine, and bromine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rubidium dichlorobromate(1-) can be synthesized through the reaction of rubidium chloride with bromine in the presence of chlorine gas. The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper formation of the compound.
Industrial Production Methods: While specific industrial production methods for rubidium dichlorobromate(1-) are not widely documented, it is generally produced in small quantities for research purposes. The production involves the careful handling of rubidium and halogen gases to prevent unwanted side reactions and ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: Rubidium dichlorobromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form rubidium chloride and bromine gas.
Substitution: The chlorine and bromine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange reactions using halogenating agents like fluorine or iodine.
Major Products:
Oxidation: Higher oxidation state compounds of rubidium.
Reduction: Rubidium chloride and bromine gas.
Substitution: Compounds with substituted halogens or functional groups.
Aplicaciones Científicas De Investigación
Rubidium dichlorobromate(1-) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of rubidium and halogen compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in diagnostic imaging and as a tracer in medical studies.
Industry: Utilized in the synthesis of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of rubidium dichlorobromate(1-) involves its interaction with molecular targets through its halogen atoms. The compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved include halogen exchange and redox reactions, which are critical for its applications in various fields .
Comparación Con Compuestos Similares
- Rubidium chloride
- Rubidium bromide
- Rubidium fluoride
- Rubidium carbonate
Comparison: Rubidium dichlorobromate(1-) is unique due to its combination of chlorine and bromine atoms, which provides distinct reactivity compared to other rubidium halides. While rubidium chloride and rubidium bromide are more commonly used, rubidium dichlorobromate(1-) offers unique properties for specific research applications. Its ability to undergo both oxidation and reduction reactions makes it versatile for various chemical studies .
Propiedades
Número CAS |
87520-11-4 |
|---|---|
Fórmula molecular |
BrCl2Rb |
Peso molecular |
236.27 g/mol |
InChI |
InChI=1S/BrCl2.Rb/c2-1-3;/q-1;+1 |
Clave InChI |
XTGZJHMQOUYHPZ-UHFFFAOYSA-N |
SMILES canónico |
Cl[Br-]Cl.[Rb+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


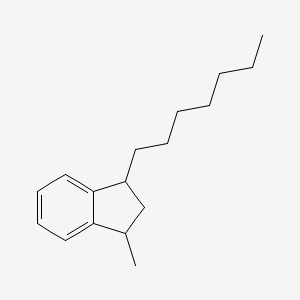
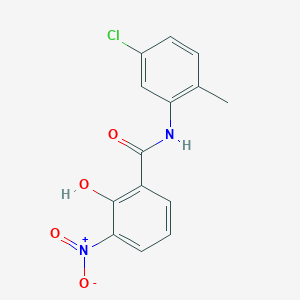
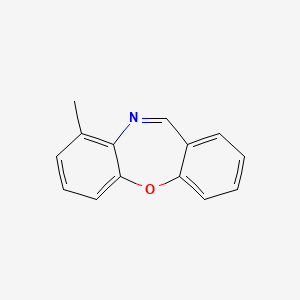

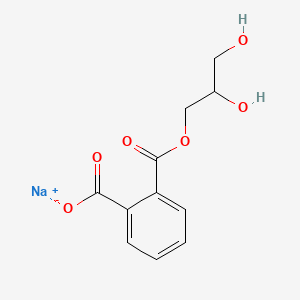
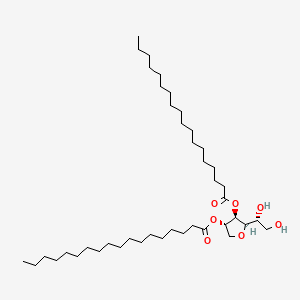
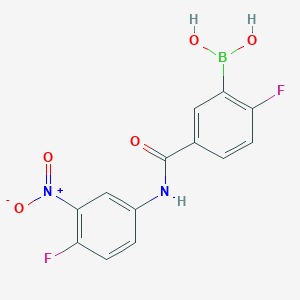
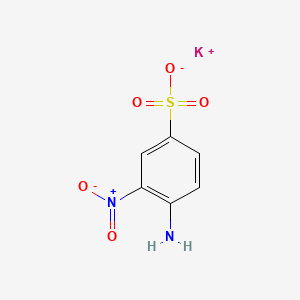
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
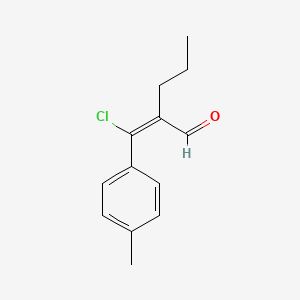
![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)

